molecular formula C11H9NO3 B8365817 3-Methyl-6-acryloylbenzoxazolinone

3-Methyl-6-acryloylbenzoxazolinone

Cat. No. B8365817
M. Wt: 203.19 g/mol
InChI Key: ZITSKWSBJUKYTD-UHFFFAOYSA-N
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Patent
US05179091

Procedure details

In a 150-ml ground-necked flask equipped with a reflux condenser, 5 g (0.02 mol) of 3-methyl-6-( 3-chloropropionyl)benzoxazolinone, described in Patent Application FR 89/02554, are dissolved in 70 ml of dimethylformamide. 2.04 g of potassium acetate are introduced. The mixture is heated with magnetic stirring to 75°-80° C. for 50 min. After cooling, the reaction mixture is poured into ice-cold water. The resulting mixture is stirred for 0.5 h. The precipitate obtained is drained, washed with water, dried and recrystallized in toluene.
Name
3-methyl-6-( 3-chloropropionyl)benzoxazolinone
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.04 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11](=[O:15])[CH2:12][CH2:13]Cl)=[CH:10][C:5]=2[O:4][C:3]1=[O:16].C([O-])(=O)C.[K+]>CN(C)C=O>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11](=[O:15])[CH:12]=[CH2:13])=[CH:10][C:5]=2[O:4][C:3]1=[O:16] |f:1.2|

Inputs

Step One
Name
3-methyl-6-( 3-chloropropionyl)benzoxazolinone
Quantity
5 g
Type
reactant
Smiles
CN1C(OC2=C1C=CC(=C2)C(CCCl)=O)=O
Step Two
Name
potassium acetate
Quantity
2.04 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring to 75°-80° C. for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 150-ml ground-necked flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into ice-cold water
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized in toluene

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
Smiles
CN1C(OC2=C1C=CC(=C2)C(C=C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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